1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity
The compound 1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide (CAS Number: 922008-22-8) is a synthetic derivative that has garnered attention in pharmaceutical research. Its unique structural features suggest potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic agents. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H19ClN2O4S with a molecular weight of 394.9 g/mol. The presence of a chlorophenyl group and a sulfonamide moiety contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉ClN₂O₄S |
Molecular Weight | 394.9 g/mol |
CAS Number | 922008-22-8 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory processes, potentially reducing the synthesis of pro-inflammatory cytokines.
- Receptor Modulation : The compound may act as a modulator for certain receptors associated with pain perception and inflammation. This modulation can lead to analgesic effects.
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which might contribute to their protective effects against oxidative stress-related conditions.
Anti-inflammatory Activity
Research has demonstrated that derivatives similar to this compound can significantly reduce inflammation in various animal models. For instance:
- Case Study : A study involving a rodent model showed that administration of the compound led to a marked decrease in paw edema induced by carrageenan injection, suggesting strong anti-inflammatory properties.
Analgesic Effects
The analgesic potential of this compound has been explored through various assays:
- Case Study : In a formalin test, the compound exhibited dose-dependent analgesic effects, indicating its potential use in pain management therapies.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties:
- Research Finding : In vitro studies have shown effectiveness against certain bacterial strains, although further exploration is needed to confirm these findings and elucidate the mechanisms involved.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-21-8-9-25-17-7-6-15(11-16(17)18(21)22)20-26(23,24)12-13-4-3-5-14(19)10-13/h3-7,10-11,20H,2,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOMCEBIJCXNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.